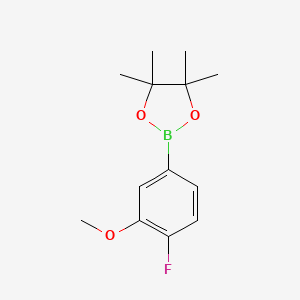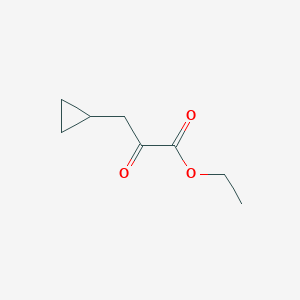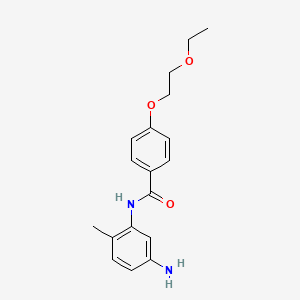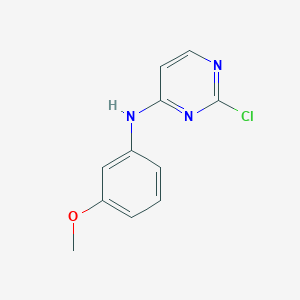
2-Chloro-N-(3-methoxyphenyl)pyrimidin-4-amine
Overview
Description
“2-Chloro-N-(3-methoxyphenyl)pyrimidin-4-amine” is a chemical compound . It is a derivative of pyrimidine, which is an aromatic heterocyclic compound .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including “2-Chloro-N-(3-methoxyphenyl)pyrimidin-4-amine”, has been studied . In one study, 17 novel pyrimidine derivatives containing an amide moiety were synthesized . The synthesis process involves various chemical reactions and the use of different aromatic, aryl, and alkyl substitutions .Molecular Structure Analysis
The molecular structure of “2-Chloro-N-(3-methoxyphenyl)pyrimidin-4-amine” is complex, with various functional groups contributing to its overall structure . The presence of a bromine atom seems to generally favor antitubercular activity over other halogens such as chlorine and fluorine .Chemical Reactions Analysis
Pyrimidine derivatives, including “2-Chloro-N-(3-methoxyphenyl)pyrimidin-4-amine”, have been found to exhibit various biological activities, including antiviral, antibacterial, antifungal, and insecticidal activities . These activities are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Chloro-N-(3-methoxyphenyl)pyrimidin-4-amine” include its melting point, boiling point, density, molecular formula, and molecular weight .Scientific Research Applications
Oncology Research
2-Chloro-N-(3-methoxyphenyl)pyrimidin-4-amine: is a compound that has shown promise in the field of oncology. It is structurally related to pyridopyrimidine derivatives, which have been studied for their therapeutic potential in cancer treatment. For instance, palbociclib, a drug developed by Pfizer for the treatment of breast cancer, contains a pyridopyrimidine moiety . The compound’s ability to interfere with cell signaling pathways makes it a candidate for anti-cancer drug development.
Anti-Inflammatory Agents
The pyridopyrimidine scaffold is also present in molecules like dilmapimod, which has potential activity against rheumatoid arthritis . The structural analogy suggests that 2-Chloro-N-(3-methoxyphenyl)pyrimidin-4-amine could be modified to target inflammatory pathways, offering a new avenue for creating anti-inflammatory agents.
Mechanism of Action
Target of Action
The primary target of 2-Chloro-N-(3-methoxyphenyl)pyrimidin-4-amine is the acetyl-CoA carboxylase enzyme . This enzyme plays a crucial role in fatty acid metabolism, catalyzing the carboxylation of acetyl-CoA to produce malonyl-CoA, a critical step in fatty acid synthesis.
Mode of Action
The compound interacts with its target, the acetyl-CoA carboxylase enzyme, by binding to it
Biochemical Pathways
The compound’s interaction with acetyl-CoA carboxylase affects the fatty acid synthesis pathway . By inhibiting this enzyme, the compound can potentially disrupt the production of fatty acids, which are essential components of cell membranes and signaling molecules. The downstream effects of this disruption are likely to include alterations in cell membrane integrity and cell signaling, but these effects would need to be confirmed through further study.
Result of Action
The compound has demonstrated antimicrobial activity in vitro, showing moderate activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity . .
properties
IUPAC Name |
2-chloro-N-(3-methoxyphenyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c1-16-9-4-2-3-8(7-9)14-10-5-6-13-11(12)15-10/h2-7H,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXKUDIRTBOIPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(3-methoxyphenyl)pyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-amine](/img/structure/B1321969.png)
![4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-OL](/img/structure/B1321970.png)
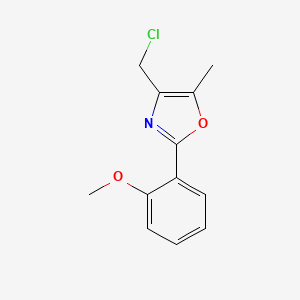

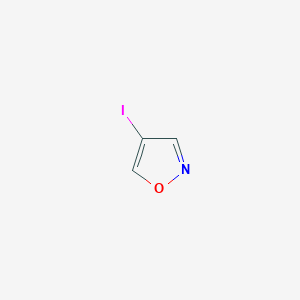

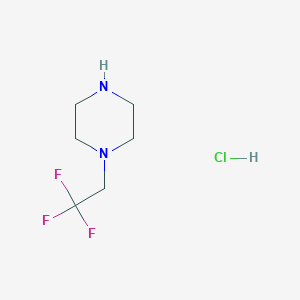
![Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1321980.png)
